![molecular formula C14H13N3 B1244612 4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile](/img/structure/B1244612.png)
4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile
概要
説明
A selective aromatase inhibitor effective in the treatment of estrogen-dependent disease including breast cancer.
科学的研究の応用
Structure-Activity Relationship Studies
Research into the structure and activity of compounds related to 4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile has provided insights into non-steroidal aromatase inhibitors. The crystal and molecular structures of such compounds, including CGS 16949A (a form of 4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile) and CGS 18320B, have been analyzed. These studies contribute to understanding the interaction of these compounds with aromatase, a key enzyme in estrogen biosynthesis (Van Roey et al., 1991).
Aromatase Inhibition for Estrogen-Dependent Diseases
Fadrozole hydrochloride (CGS 16949 A), another variant of this compound, has been identified as a potent, selective, nonsteroidal inhibitor of aromatase. Its efficacy in inhibiting aromatase suggests its potential application in treating estrogen-dependent diseases, such as breast cancer. This research highlights the compound's selectivity and ability to suppress estrogen production, making it a candidate for clinical testing in estrogen-dependent conditions (Browne et al., 1991).
Development of Large Stokes Shift Organic Dyes
In the field of photophysics, derivatives of 4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile have been used to create a series of organic dyes with large Stokes shifts. These compounds exhibit intense fluorescence and are promising for applications requiring visible light emission, like in optical sensors or imaging (Marchesi et al., 2019).
Synthesis of Novel Radioligands
The compound has been explored as a base structure for developing novel radioligands for positron emission tomography (PET) imaging, particularly for imaging metabotropic glutamate receptor subtype 5 (mGluR5). This application is significant for studying various neurological conditions (Shimoda et al., 2016).
Synthesis of Farnesyltransferase Inhibitors
It also serves as a base structure in the synthesis of farnesyltransferase inhibitors. These inhibitors, due to their improved metabolic stability, are crucial in researching treatments for diseases where farnesyltransferase plays a role (Dinsmore et al., 2000).
特性
製品名 |
4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile |
|---|---|
分子式 |
C14H13N3 |
分子量 |
223.27 g/mol |
IUPAC名 |
4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |
InChI |
InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2/t14-/m1/s1 |
InChIキー |
CLPFFLWZZBQMAO-CQSZACIVSA-N |
異性体SMILES |
C1C[C@@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
SMILES |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
正規SMILES |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
同義語 |
CGS 020286A CGS 16949A CGS-020286A CGS-16949A CGS020286A CGS16949A FAD 286 FAD-286 FAD286 Fadrozole Fadrozole Hydrochloride Fadrozole Monohydrochloride Hydrochloride, Fadrozole Monohydrochloride, Fadrozole |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

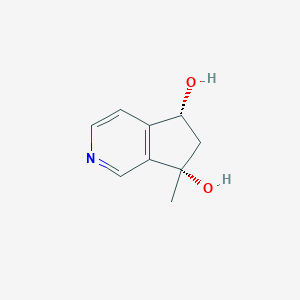
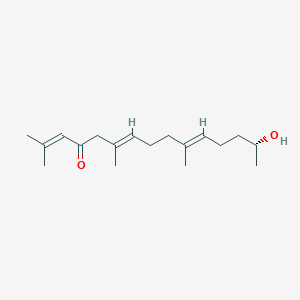
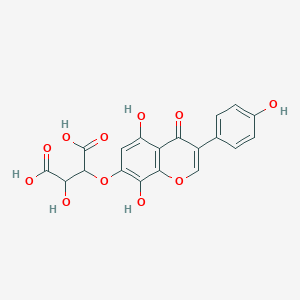

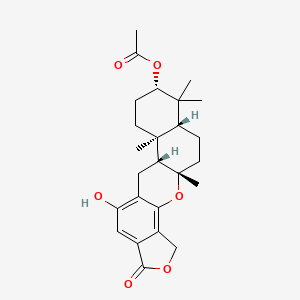
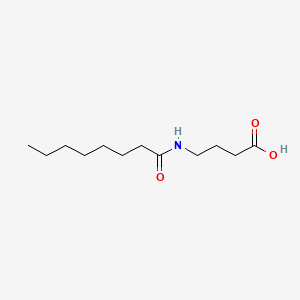
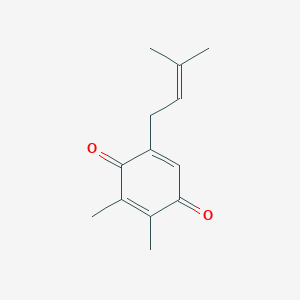
![2-((5R,6S,7R,8S)-8-acetamido-6,7-dihydroxy-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1244544.png)
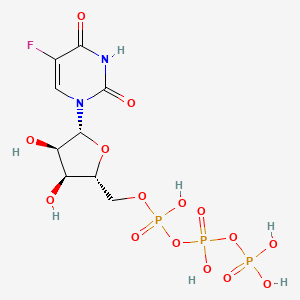

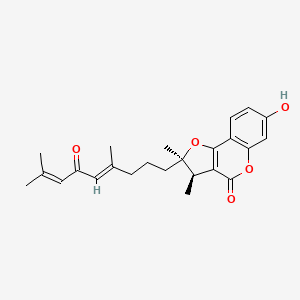

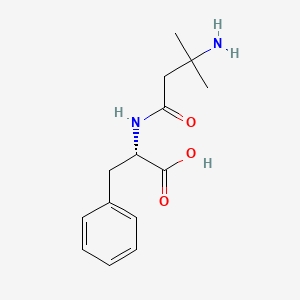
![(1R,2S,7S,8R,9S,12S,17S)-7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione](/img/structure/B1244551.png)